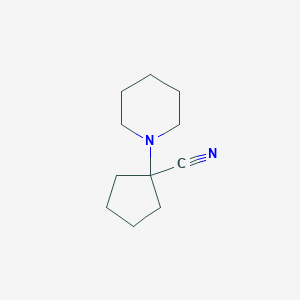

1-Piperidin-1-ylcyclopentanecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Piperidin-1-ylcyclopentanecarbonitrile is a chemical compound with the molecular formula C₁₁H₁₈N₂. It is a cyclic nitrile that contains a piperidine ring and a cyclopentane ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Piperidin-1-ylcyclopentanecarbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is obtained after purification .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the compound while maintaining cost-effectiveness and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Piperidin-1-ylcyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Piperidin-1-ylcyclopentanecarbonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-Piperidin-1-ylcyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been observed to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt. These pathways are essential for cancer cell survival, proliferation, and migration. By inhibiting these pathways, the compound induces apoptosis and inhibits cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

- 1-Piperidinocyclohexanecarbonitrile

- 1-Piperidin-1-ylcyclohexanecarbonitrile

- 1-Piperidin-1-ylcycloheptanecarbonitrile

Comparison: 1-Piperidin-1-ylcyclopentanecarbonitrile is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Biologische Aktivität

1-Piperidin-1-ylcyclopentanecarbonitrile (CAS Number: 22912-32-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperidine ring and a cyclopentane moiety. Its molecular formula is C11H18N2, and it has been identified as a cyclic nitrile. The compound's structure contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by modulating critical signaling pathways involved in cancer cell survival and proliferation. Studies have shown that it can inhibit pathways such as:

- STAT-3

- NF-κB

- PI3K/Akt

By interfering with these pathways, the compound promotes apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial activity . Preliminary studies suggest that it may possess efficacy against various bacterial strains, although further research is needed to quantify its effectiveness and understand the underlying mechanisms .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in significant reductions in cell viability in various human cancer cell lines, indicating its potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 20 | Inhibits proliferation |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |

Animal Models

Animal model studies have also been conducted to evaluate the compound's safety and efficacy. At low doses, it demonstrated protective effects against oxidative stress; however, higher doses resulted in hepatotoxicity and nephrotoxicity due to covalent bonding with cellular proteins .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was performed:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Piperidinocyclohexanecarbonitrile | Cyclohexane ring | Anticancer, Antimicrobial |

| 1-Piperidin-1-ylcycloheptanecarbonitrile | Cycloheptane ring | Limited data; further investigation needed |

This comparison highlights the distinct biological profiles of these compounds, emphasizing the need for targeted research on this compound.

Eigenschaften

IUPAC Name |

1-piperidin-1-ylcyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHSUXKKKPZENV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCCC2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616863 |

Source

|

| Record name | 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22912-32-9 |

Source

|

| Record name | 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.